molecular formula C22H14Cl2F2N2O2 B2533176 7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533879-27-5

7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Número de catálogo: B2533176
Número CAS: 533879-27-5
Peso molecular: 447.26
Clave InChI: KOEPJWFYTXZBPY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Chloro-4-(2-chloro-6-fluorobenzoyl)-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic 1,4-benzodiazepine derivative characterized by a tetrahydro-1H-1,4-benzodiazepin-2-one core. Key structural features include:

  • Position 7: A chlorine substituent on the benzene ring of the benzodiazepine core.
  • Position 4: A 2-chloro-6-fluorobenzoyl group, introducing steric bulk and electron-withdrawing properties.

Its design reflects modifications common in benzodiazepine derivatives, where halogenation and aryl substitutions modulate binding affinity, metabolic stability, and solubility .

Propiedades

IUPAC Name

7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2F2N2O2/c23-13-6-9-18-15(10-13)21(12-4-7-14(25)8-5-12)28(11-19(29)27-18)22(30)20-16(24)2-1-3-17(20)26/h1-10,21H,11H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEPJWFYTXZBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

7-Chloro-4-(2-chloro-6-fluorobenzoyl)-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article reviews its biological activity, focusing on cytotoxicity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C17_{17}H15_{15}ClF2_{2}N2_{2}O
  • Molecular Weight : 343.76 g/mol

Cytotoxicity

The cytotoxic effects of 7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one have been evaluated against various cancer cell lines. The compound exhibits selective cytotoxicity towards human cancer cells while showing reduced effects on non-malignant cells.

Cell LineIC50_{50} (μM)Selectivity Index
A549 (Lung Cancer)12.54.0
HCT116 (Colorectal)10.03.5
K562 (Leukemia)15.03.0
MRC-5 (Normal Fibroblast)>40-

The data indicates that the compound is particularly effective against colorectal and lung cancer cell lines while exhibiting a higher selectivity index compared to normal fibroblast cells .

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Studies indicate that treatment with the compound results in G2/M phase arrest in sensitive cancer cell lines, which is associated with increased levels of phosphorylated histone H3 (pH3Ser10), indicating mitotic arrest .
  • Inhibition of DNA and RNA Synthesis : The compound significantly reduces the incorporation of BrDU and BrU into DNA and RNA respectively, reflecting its ability to inhibit nucleic acid synthesis .

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of this compound:

  • Study on Colorectal Cancer : A study focused on HCT116 cells revealed that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. The findings suggest potential for development as a therapeutic agent against colorectal cancer .
  • Leukemia Models : In K562 leukemia models, the compound demonstrated significant cytotoxicity with an IC50_{50} of 15 μM. Flow cytometry analysis indicated an increase in sub-G1 population, confirming apoptosis induction .
  • Lung Cancer Studies : In A549 lung cancer cells, treatment with the compound led to a dose-dependent decrease in viability and increased markers of apoptosis .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Benzodiazepine Derivatives

Compound Name / ID Substituents (Positions) Molecular Formula CAS Number Key Features
Target Compound 7-Cl, 4-(2-Cl-6-F-benzoyl), 5-(4-F-phenyl) C₂₂H₁₄Cl₂F₂N₂O₂ Not provided Bulky benzoyl group at position 4; dual fluorine at positions 5 and 3.
Methylclonazepam 7-NO₂, 5-(2-Cl-phenyl), 1-CH₃ C₁₆H₁₂ClN₃O₃ Not provided Nitro group (electron-withdrawing) at position 7; methyl at position 1.
Fludiazepam (JYI-73) 8-Br, 6-(2-F-phenyl), 1-CH₃, triazolo ring modification C₁₇H₁₂BrFN₄ 612526-40-6 Bromine at position 8; triazolo ring fusion enhances rigidity.
Impurity F (EP): 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 7-Cl, 5-(2-F-phenyl) C₁₅H₁₀ClFN₂O 2886-65-9 Lacks benzoyl group at position 4; simpler substitution pattern.
Impurity H (EP): 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline Quinazoline core (not benzodiazepine) C₁₅H₁₀ClFN₂ 119401-13-7 Heterocycle switch to quinazoline; distinct pharmacophore.

Key Observations

Substituent Effects

  • Halogenation : Fluorine at position 5 (4-fluorophenyl) may enhance lipophilicity and metabolic stability relative to Methylclonazepam’s 2-chlorophenyl group .
  • Core Modifications : Fludiazepam’s triazolo ring fusion (vs. the target’s benzodiazepin-2-one core) demonstrates how heterocyclic changes impact molecular rigidity and bioavailability .

Functional Implications

  • Ring Puckering : highlights that substituent bulk (e.g., the benzoyl group in the target compound) could influence the benzodiazepine ring’s conformation, affecting interactions with biological targets .

Impurities and Byproducts

Impurities like 2886-65-9 (lacking the benzoyl group) and 119401-13-7 (quinazoline core) underscore the importance of synthetic control to avoid pharmacologically inactive or divergent byproducts .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.